![molecular formula C16H16N6O2S3 B2883682 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 477215-22-8](/img/structure/B2883682.png)

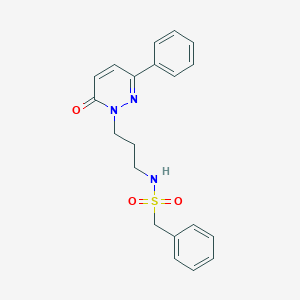

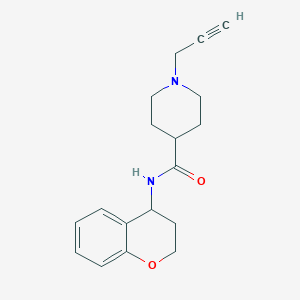

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one can be used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . The exact structure would depend on the specific substituents on the thiadiazole ring.Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is largely determined by the electrophilic nature of the thiadiazole ring and the nature of the substituents. They can undergo various reactions, including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, depend on the specific substituents on the thiadiazole ring. For example, the presence of a methylthio group can influence these properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The development of methods for the synthesis of 1,3,4-thiadiazole derivatives represents a significant area of chemical research due to the broad range of biological activities these compounds exhibit. Park et al. (2009) developed a general method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, highlighting the versatility of these compounds in drug design and discovery processes (Park et al., 2009). Similarly, Vivona et al. (1997) explored the photochemistry of 1,2,4-oxadiazoles, leading to the synthesis of 1,2,4-thiadiazoles, which underscores the significance of these compounds in developing novel chemical entities (Vivona et al., 1997).

Anticancer Activity

Compounds incorporating the 1,3,4-thiadiazole moiety have been investigated for their potential anticancer activities. Yushyn et al. (2022) described the synthesis of a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, showing promising in vitro anticancer activity (Yushyn et al., 2022). This highlights the potential of 1,3,4-thiadiazole derivatives as a scaffold for developing new anticancer agents.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives have also been a focus of scientific research. Kobzar et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Kobzar et al., 2019). This suggests that 1,3,4-thiadiazole derivatives could serve as potential candidates for developing new antimicrobial and antifungal therapeutics.

Antidepressant and Anxiolytic Activity

Explorations into the central nervous system (CNS) activity of 1,3,4-thiadiazole derivatives have uncovered potential antidepressant and anxiolytic properties. Clerici et al. (2001) found that certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives possess marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs, indicating the therapeutic potential of these compounds in treating CNS disorders (Clerici et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Given their wide range of biological activities, 1,3,4-thiadiazole derivatives are of interest in the development of new pharmaceuticals and agrochemicals . Future research may focus on the synthesis of new derivatives with improved activity and selectivity, as well as a better understanding of their mechanisms of action.

Wirkmechanismus

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have been used in the synthesis of various compounds with biological activity

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets in various ways

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to be involved in a variety of biological processes

Result of Action

1,3,4-thiadiazole derivatives are known to have various biological effects

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes, proteins, and other biomolecules, contributing to its biochemical activity

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. The compound has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed to better understand these temporal effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are needed to better understand these dosage effects .

Metabolic Pathways

Studies on the enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, are needed to better understand these metabolic pathways .

Transport and Distribution

Studies on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, are needed to better understand these processes .

Subcellular Localization

Studies on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are needed to better understand these processes .

Eigenschaften

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S3/c1-10-19-20-14(26-10)18-13(24)9-25-16-22-21-15(27-16)17-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,21,23)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCWEPCGACJUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2883608.png)

![1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2883613.png)

![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2883618.png)

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)

![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2883621.png)